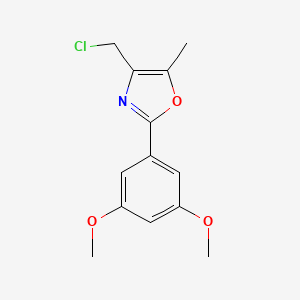
Oxazole, 4-(chloromethyl)-2-(3,5-dimethoxyphenyl)-5-methyl-
Overview
Description
Oxazoles are a class of organic compounds with a five-membered ring that contains an oxygen atom and a nitrogen atom. In the case of “4-(chloromethyl)-2-(3,5-dimethoxyphenyl)-5-methyl-”, the oxazole ring is substituted with a chloromethyl group at the 4th position, a 3,5-dimethoxyphenyl group at the 2nd position, and a methyl group at the 5th position .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclization reaction, followed by the introduction of the substituent groups. The 3,5-dimethoxyphenyl group could potentially be introduced through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The presence of the oxazole ring, which is aromatic, would contribute to the stability of the molecule. The electron-donating methoxy groups on the phenyl ring and the electron-withdrawing chloromethyl group on the oxazole ring could have interesting effects on the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxazole ring and the substituent groups. The chloromethyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxazole ring and the nonpolar methyl and phenyl groups could affect its solubility .Scientific Research Applications
Synthesis and Reactivity
Synthesis of Extended Oxazoles : Oxazole derivatives, specifically 2-(halomethyl)-4,5-diphenyloxazoles, are valuable reactive scaffolds in synthetic chemistry. The chloromethyl analogue, closely related to 4-(chloromethyl)-2-(3,5-dimethoxyphenyl)-5-methyl-oxazole, is used to prepare various alkylamino-, alkylthio-, and alkoxy-(methyl) oxazoles through substitution reactions. The bromomethyl variant provides a more reactive option for C-alkylation, exemplified in the concise synthesis of pharmaceuticals like Oxaprozin (Patil & Luzzio, 2016).
Regioselective Halogenation : A highly regioselective method for synthesizing 2-aryl 4-chloromethyl-5-methyl-1,3-oxazoles has been developed, using N-chloro succinimide under mild conditions, yielding the halomethyl isomers with significant selectivity. This technique is instrumental in creating oxazole derivatives for further chemical applications (Yamane, Mitsudera, & Shundoh, 2004).
Photochemical Properties
Photo-Oxidation Kinetics : Oxazoles, including substituted variants, exhibit unique photochemical behaviors when interacting with singlet oxygen. The absence of allylic hydrogen in oxazoles directs the primary reaction pathway to a [4+2]-cycloaddition, forming imino-anhydride, which likely converts to a triamide end-product. This reactivity is foundational in understanding oxazole's role in various chemical and biological contexts (Zeinali, Oluwoye, Altarawneh, & Dlugogorski, 2020).
Biological Activity and Applications
Amyloidogenesis Inhibition : Research into oxazoles bearing a C(4) carboxyl group, particularly with substitutions at the C(2) position, has shown potential in inhibiting transthyretin (TTR) amyloid fibril formation. This inhibition is a crucial step in preventing diseases related to protein misfolding and aggregation, showcasing oxazoles' therapeutic potential (Razavi, Powers, Purkey, Adamski-Werner, Chiang, Dendle, & Kelly, 2005).
Synthetic Applications
Chiral Synthesis : The synthesis of chiral oxazoles, such as (+)-5-(3,4-dimethoxyphenyl)-4-[[N-[(4S)-2-oxo-4-(phenylmethyl)-2-oxazolidinyl]]carbonyl]oxazole and its enantiomer, demonstrates the versatility of oxazole derivatives in creating optically active compounds with high fluorescence quantum yields. This application highlights oxazoles' utility in advanced materials science, including their role in developing new fluorescent probes (Tang & Verkade, 1996).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(chloromethyl)-2-(3,5-dimethoxyphenyl)-5-methyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c1-8-12(7-14)15-13(18-8)9-4-10(16-2)6-11(5-9)17-3/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCLGAITIYVXNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC(=C2)OC)OC)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621003 | |
| Record name | 4-(Chloromethyl)-2-(3,5-dimethoxyphenyl)-5-methyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazole, 4-(chloromethyl)-2-(3,5-dimethoxyphenyl)-5-methyl- | |
CAS RN |
475481-90-4 | |
| Record name | 4-(Chloromethyl)-2-(3,5-dimethoxyphenyl)-5-methyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




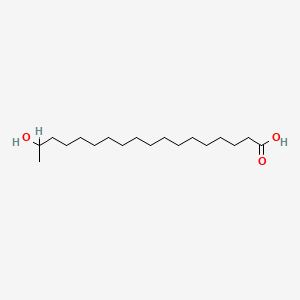


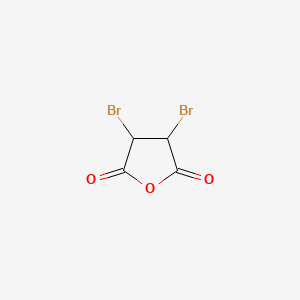
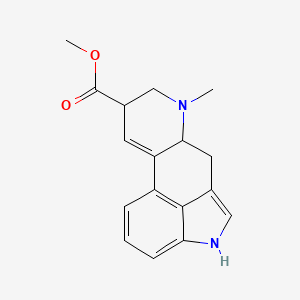

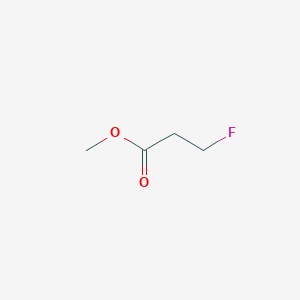
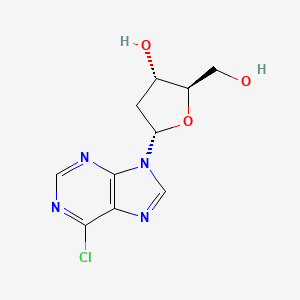


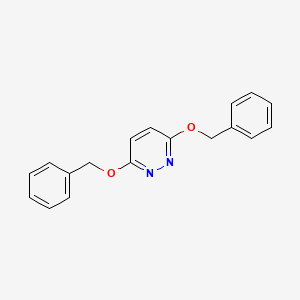

![(3aR,5R,6S,6aR)-5-(aminomethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3052828.png)